

Application Notes and Protocols for Magnetic Separation of Titaniferous Magnetite Ores

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Compound of Interest

Compound Name: *titanomagnetite*

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These application notes provide a detailed overview and practical protocols for the magnetic separation of titaniferous magnetite ores. The methodologies outlined are essential for the efficient recovery of iron and titanium, valuable elements with applications across various scientific and industrial domains.

Introduction to Magnetic Separation of Titaniferous Magnetite

Titaniferous magnetite is a type of iron ore that contains significant amounts of both iron and titanium, primarily in the form of magnetite (Fe_3O_4) and ilmenite (FeTiO_3). The intimate association of these minerals within the ore body presents a challenge for their selective recovery. Magnetic separation is a key beneficiation technique that exploits the differences in the magnetic susceptibilities of magnetite (ferromagnetic) and ilmenite (paramagnetic) to achieve their separation.

The primary methods employed for this purpose include:

- **Low-Intensity Magnetic Separation (LIMS):** This technique is effective for separating strongly magnetic minerals like magnetite from non-magnetic or weakly magnetic gangue minerals.
- **High-Intensity Magnetic Separation (HIMS):** HIMS is utilized to separate weakly magnetic minerals, such as ilmenite, from non-magnetic materials.

- **Reduction Roasting followed by Magnetic Separation:** This pyrometallurgical pre-treatment step involves heating the ore in a reducing atmosphere to convert weakly magnetic iron oxides into highly magnetic forms, enhancing the efficiency of subsequent magnetic separation.

Quantitative Data on Magnetic Separation Techniques

The efficiency of magnetic separation is influenced by several key parameters, including magnetic field strength, particle size of the ore, and, in the case of reduction roasting, the roasting temperature and duration. The following tables summarize quantitative data from various studies, providing a comparative analysis of different techniques and conditions.

Table 1: Effect of Roasting Temperature on Reduction Roasting followed by Magnetic Separation

Roasting Temperature (°C)	Magnetic Field Intensity (T)	Fe Grade (%)	Fe Recovery (%)	TiO ₂ Grade in Non-Mag. (%)	TiO ₂ Recovery in Non-Mag. (%)	Reference
1050	Not Specified	84.5	93.67	43.46	67.12	[1]
1200	Not Specified	91.1	92.9	Not Reported	Not Reported	[2]
1350	0.05	Not Reported	91.19	Not Reported	84.74	[3]
1400	0.18	56.6	70.0	Not Reported	84.1 (removal)	[4]

Table 2: Effect of Magnetic Field Intensity on Separation Efficiency

Separation Technique	Magnetic Field Intensity	Fe Grade (%)	Fe Recovery (%)	TiO ₂ Grade (%)	TiO ₂ Recovery (%)	Reference
LIMS	232 kA/m (approx. 0.29 T)	Not Specified	Not Specified	Not Specified	Not Specified	[5]
LIMS	134 kA/m (approx. 0.17 T)	Not Specified	Not Specified	Not Specified	Not Specified	[5]
HIMS	0.6 T	Not Reported	Not Reported	Not Reported	Not Reported	[6]
HIMS	1.0 T	Not Reported	Not Reported	14.24	87.19	[7]
HIMS	1.2 T	Not Reported	Not Reported	Decreased	Slightly Increased	[7]
Wet Magnetic Separation	9000 Gauss (0.9 T)	Not Reported	Not Reported	Not Reported	70 (of ilmenite)	[8]
Wet Magnetic Separation	7000 Gauss (0.7 T)	Not Reported	Not Reported	Not Reported	50 (of ilmenite)	[8]

Table 3: Effect of Particle Size and Grinding Time on Magnetic Separation

Grinding Time (min)	Particle Size	Separation Technique	Fe Grade (%)	Fe Recovery (%)	TiO ₂ Grade (%)	TiO ₂ Recovery (%)	Reference
20	Not Specified	Two-stage magnetic	Not Specified	Not Specified	Not Specified	Not Specified	[5]
60	Not Specified	LIMS	Not Reported	Not Reported	9.87	50.27	[7]
Not Specified	-0.15 + 0.1 mm	LIMS	Not Reported	Not Reported	Highest proportion	Not Reported	[7]
Not Specified	< 0.04 mm	LIMS	Not Reported	Not Reported	Lower proportion	Not Reported	[7]
15	< 0.25 mm	LIMS (0.2 T) then HIMS (0.6 T)	Not Reported	63 (Vanadium)	38	75	[6]

Experimental Protocols

The following are detailed protocols for the key magnetic separation techniques applied to titaniferous magnetite ores.

Protocol 1: Low-Intensity Magnetic Separation (LIMS) using a Davis Tube Tester

Objective: To separate the strongly magnetic fraction (primarily magnetite) from the ore.

Materials and Equipment:

- Titaniferous magnetite ore sample, ground to a desired particle size (e.g., -74 μm).

- Davis Tube magnetic separator.
- Water source.
- Collection beakers for magnetic and non-magnetic fractions.
- Drying oven.
- Analytical balance.
- Equipment for elemental analysis (e.g., X-ray fluorescence - XRF).

Procedure:

- Sample Preparation: Weigh a representative sample of the ground ore (e.g., 10 g).
- Separator Setup:
 - Fill the glass tube of the Davis Tube separator with water.
 - Set the angle of the tube (typically 45 degrees).
 - Turn on the electromagnet to the desired field strength.
- Separation:
 - Introduce the ore sample into the water-filled tube.
 - Start the agitation (reciprocating and rotating motion) of the tube.
 - Continuously flow water through the tube at a controlled rate. The non-magnetic particles will be washed out and collected in a beaker (tailings).
 - The magnetic particles will be held in the magnetic field zone.
- Fraction Collection:
 - After a set time (e.g., 5-10 minutes), or when the wash water runs clear, stop the water flow and agitation.

- Turn off the electromagnet.
- Wash the magnetic particles remaining in the tube into a separate collection beaker (concentrate).
- Post-processing and Analysis:
 - Dry both the magnetic and non-magnetic fractions in an oven at 105°C until a constant weight is achieved.
 - Weigh both dried fractions.
 - Analyze the chemical composition (Fe and TiO₂ content) of the feed, magnetic concentrate, and non-magnetic tailings using a suitable analytical method.
 - Calculate the grade and recovery of iron and titanium.

Protocol 2: Reduction Roasting followed by Magnetic Separation

Objective: To enhance the magnetic properties of the iron-bearing minerals for improved separation.

Materials and Equipment:

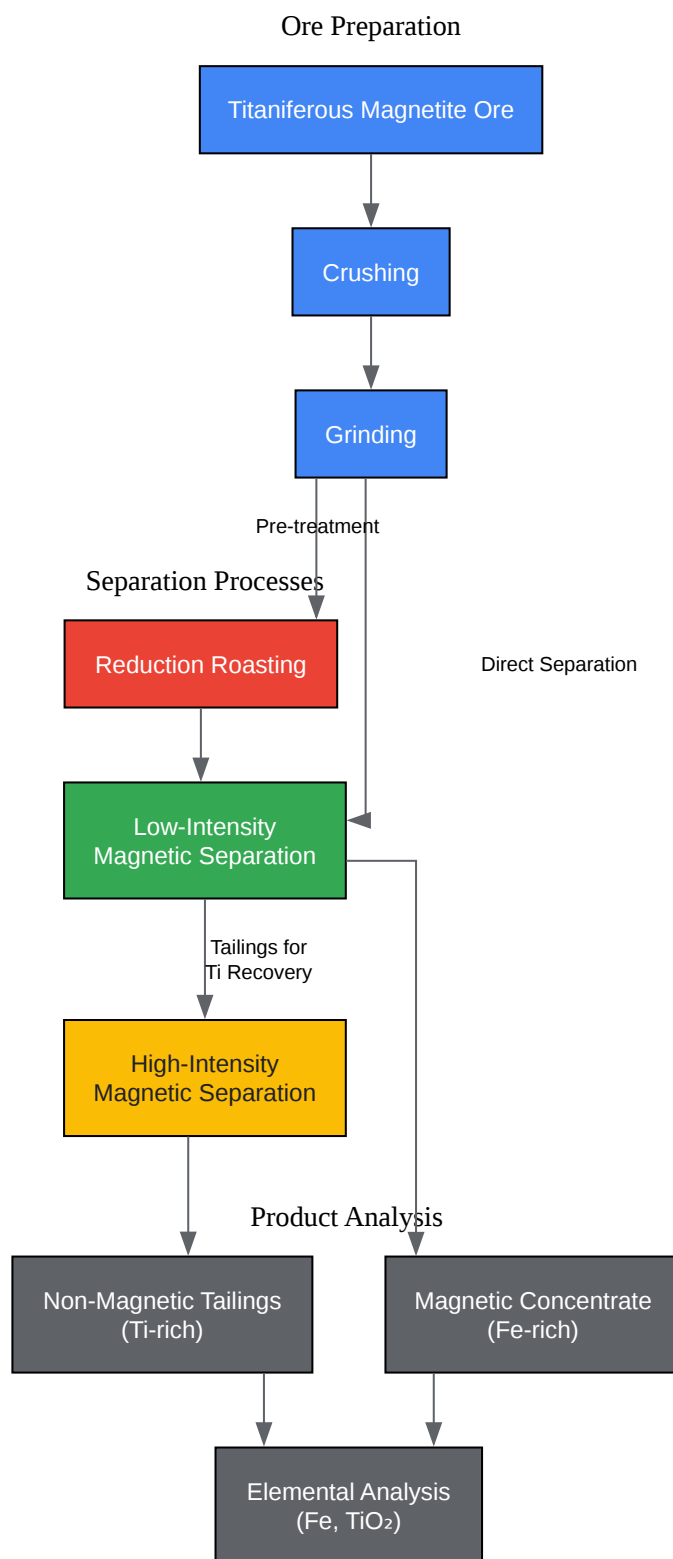
- Titaniferous magnetite ore sample.
- Reducing agent (e.g., coal, coke).
- Muffle furnace with temperature control.
- Crucibles.
- Grinding and crushing equipment.
- Low-Intensity Magnetic Separator (e.g., Davis Tube).
- Analytical equipment for elemental analysis.

Procedure:

- Sample Preparation:
 - Crush and grind the ore to a specific particle size.
 - Mix the ore with a predetermined ratio of a reducing agent.
- Reduction Roasting:
 - Place the mixture in a crucible and insert it into the muffle furnace.
 - Heat the sample to the desired roasting temperature (e.g., 1000-1400°C) for a specific duration (e.g., 60-120 minutes) in a controlled atmosphere.
- Cooling and Grinding:
 - After roasting, cool the sample to room temperature.
 - Gently grind the roasted product to liberate the newly formed magnetic particles.
- Magnetic Separation:
 - Perform low-intensity magnetic separation on the ground roasted product as described in Protocol 1.
- Analysis:
 - Analyze the Fe and TiO₂ content in the feed, magnetic concentrate, and non-magnetic tailings to determine the effectiveness of the process.

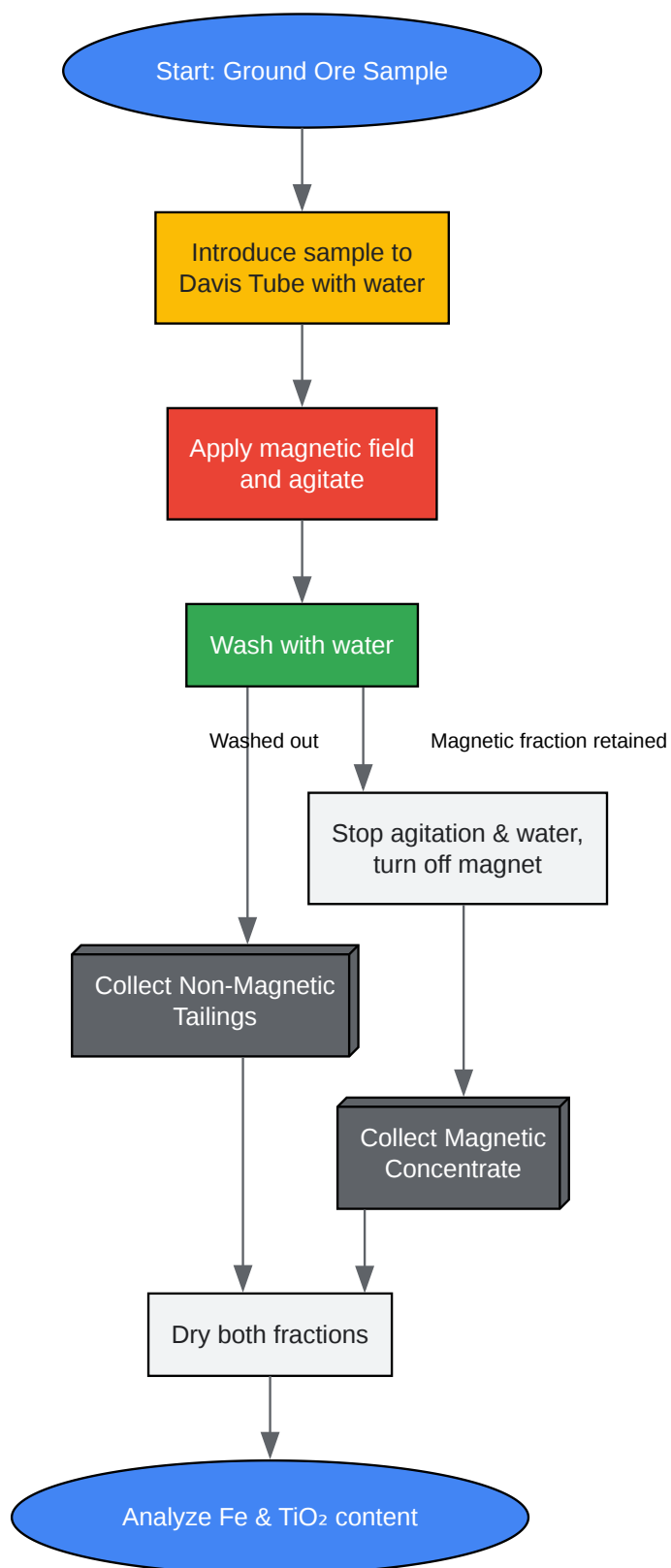
Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the magnetic separation processes.



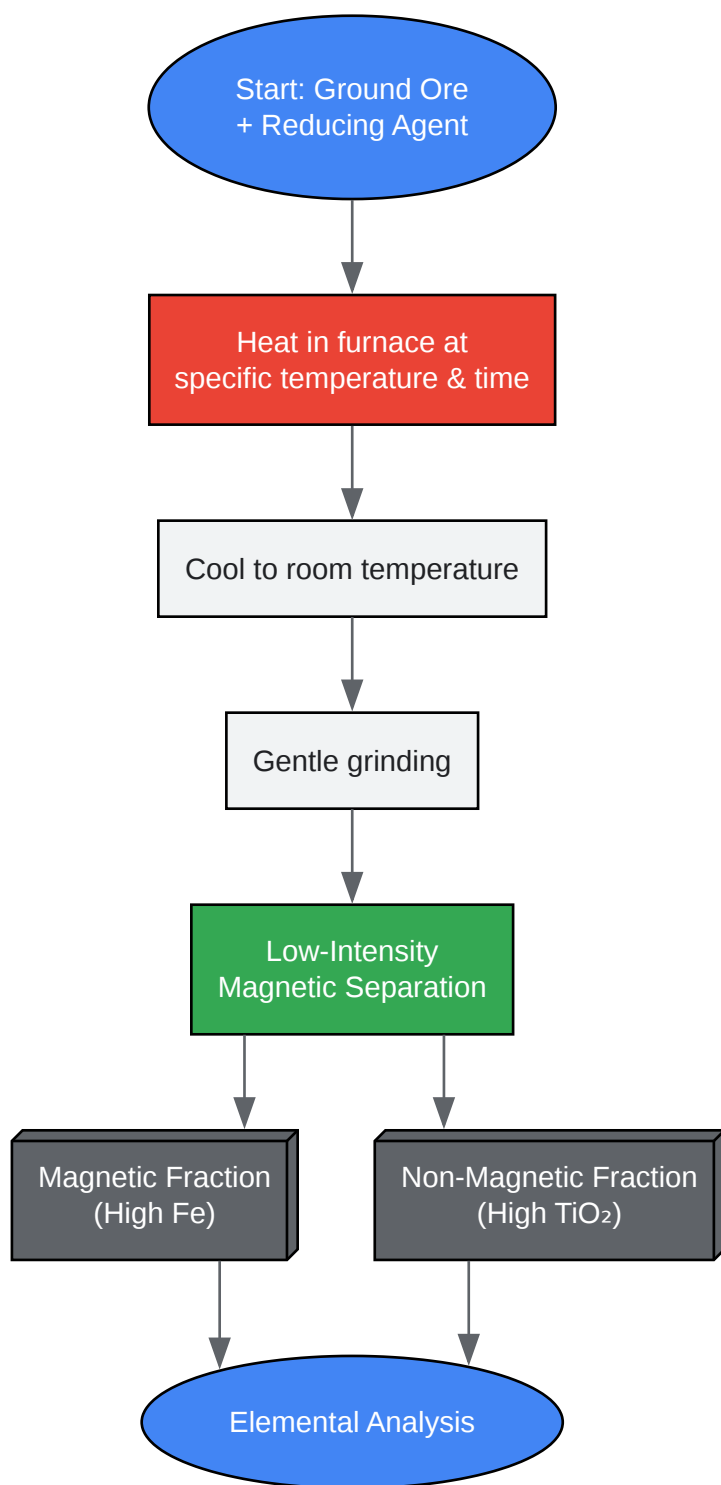
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Caption: General workflow for magnetic separation of titaniferous magnetite.



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Caption: Step-by-step protocol for Low-Intensity Magnetic Separation.



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Caption: Workflow for reduction roasting followed by magnetic separation.

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